Triethyloxonium hexafluorophosphate

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

Le furofenac peut être synthétisé par différentes méthodes impliquant des dérivés du furane. Une approche courante implique la cyclisation de diols et de triols en présence de catalyseurs à l'or, qui peut être réalisée en milieu aqueux . Une autre méthode implique l'utilisation de catalyseurs au palladium pour synthétiser des furannes 2,5-disubstitués à partir d'acétates d'ényne .

Méthodes de Production Industrielle

La production industrielle de furofenac implique généralement la décarboxylation du furfural en présence d'un catalyseur à l'oxyde d'argent. Cette méthode est efficace et évolutive, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions

Le furofenac subit diverses réactions chimiques, notamment :

Oxydation : Le furofenac peut être oxydé pour former de l'acide furoïque.

Réduction : Les réactions de réduction peuvent convertir le furofenac en alcool furfurylique.

Substitution : Les réactions de substitution électrophile, telles que la nitration et la sulfonation, sont courantes pour le furofenac.

Réactifs et Conditions Communs

Oxydation : Le dichromate de potassium est couramment utilisé pour les réactions d'oxydation.

Réduction : Les réactions d'hydrogénation emploient souvent des catalyseurs au palladium ou au platine.

Principaux Produits Formés

Oxydation : Acide furoïque

Réduction : Alcool furfurylique

Substitution : 2-nitrofuranne, acide furan-2-sulfonique

Applications de la Recherche Scientifique

Le furofenac a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de divers dérivés du furane.

Biologie : Investigated for its antibacterial and antifungal properties.

Médecine : Explored for its anti-inflammatory and antiplatelet-aggregation activities.

Industrie : Utilisé dans la production de produits chimiques et de matériaux à base biologique.

Mécanisme d'Action

Le furofenac exerce ses effets en modulant la voie de la cyclooxygénase plaquettaire. Ce mécanisme implique l'inhibition des enzymes cyclooxygénases, qui jouent un rôle crucial dans la formation des thromboxanes et des prostaglandines, réduisant ainsi l'inflammation et l'agrégation plaquettaire .

Applications De Recherche Scientifique

Organic Synthesis

Role as an Electrophile

TEHFP acts as a strong electrophile due to the presence of the triethyl oxonium cation. This property facilitates the formation of complex organic molecules, making it particularly useful in:

- Alkylation Reactions : It readily donates ethyl groups to nucleophiles, enhancing the synthesis of various organic compounds.

- Asymmetric Synthesis : TEHFP is employed in asymmetric Diels-Alder reactions and other stereoselective processes, which are crucial for pharmaceutical development.

Case Study: Synthesis of Ruthenium Allenylidene Complexes

In a study published in Chemical Communications, TEHFP was utilized as a reagent in the synthesis of ruthenium allenylidene complexes. The reaction conditions demonstrated high efficiency and selectivity, showcasing TEHFP's role in facilitating complex catalytic transformations .

Polymer Chemistry

Catalyst for Polymerization

TEHFP is used as a catalyst in the polymerization of cyclic formals to produce polyacetals. These polymers have applications as solid polymer electrolytes due to their ionic conductivity.

Data Table: Properties of Polyacetals Synthesized with TEHFP

| Polymer Type | Monomer Used | Yield (%) | Conductivity (S/cm) |

|---|---|---|---|

| POMEO2 | Diethylene glycol cyclic formal | >95 | 1.0 × 10⁻⁶ |

| POMEO3 | Triethylene glycol cyclic formal | >95 | 1.5 × 10⁻⁶ |

| POMEO4 | Tetraethylene glycol cyclic formal | >95 | 2.0 × 10⁻⁶ |

This table summarizes the yields and ionic conductivities of polyacetals synthesized using TEHFP as a catalyst, indicating its effectiveness in producing materials suitable for energy applications .

Electrochemistry

Electrolyte in Energy Storage Devices

TEHFP serves as a powerful electrolyte in electrochemical cells, enhancing the performance of batteries and supercapacitors. Its ability to stabilize charge carriers contributes to improved energy efficiency.

- Battery Applications : Research indicates that TEHFP can improve cycle stability and capacity retention in lithium-ion batteries by facilitating better ion transport .

Surface Modification

Improving Material Properties

TEHFP is used to modify surfaces of various materials, enhancing adhesion and compatibility in coatings and composites. This application is particularly relevant in industries such as automotive and aerospace.

- Case Study: Coating Technologies : In studies on surface treatments for automotive parts, TEHFP-modified surfaces exhibited significantly improved adhesion properties compared to untreated surfaces, demonstrating its utility in industrial applications .

Analytical Chemistry

Characterization Techniques

TEHFP is employed in various analytical techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, allowing for precise characterization of chemical compounds.

- Application in NMR Spectroscopy : The compound's unique reactivity patterns facilitate the study of complex molecular structures, aiding researchers in elucidating chemical mechanisms.

Mécanisme D'action

Furofenac exerts its effects by modulating the platelet cyclooxygenase pathway. This mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the formation of thromboxanes and prostaglandins, thereby reducing inflammation and platelet aggregation .

Comparaison Avec Des Composés Similaires

Composés Similaires

Ibuprofène : Un autre composé anti-inflammatoire aux effets thérapeutiques similaires.

Aspirine : Connu pour son activité anti-agrégation plaquettaire.

Naproxène : Partage des propriétés anti-inflammatoires avec le furofenac.

Unicité

Le furofenac est unique en raison de ses activités anti-agrégation plaquettaire et anti-inflammatoires combinées avec un faible potentiel ulcérogène, ce qui en fait une alternative plus sûre pour une utilisation à long terme par rapport aux autres anti-inflammatoires non stéroïdiens .

Activité Biologique

Triethyloxonium hexafluorophosphate (TEHP) is an oxonium ion that has garnered attention in various fields of chemical research, particularly in organic synthesis and catalysis. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and potential applications in medicinal chemistry.

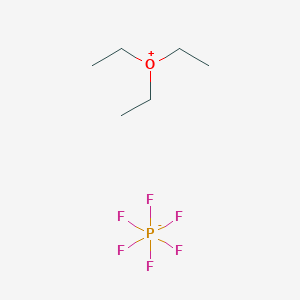

Chemical Structure and Properties

TEHP is characterized by its triethyl group attached to an oxonium ion, with hexafluorophosphate serving as the counterion. The structure can be represented as follows:

This compound is typically used as a reagent in organic synthesis due to its ability to act as a strong electrophile.

1. Electrophilic Nature and Reactivity

TEHP's biological activity is largely attributed to its electrophilic properties. As a strong electrophile, it can participate in various nucleophilic substitution reactions. This reactivity allows TEHP to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to modifications that can affect cellular functions.

2. Impact on Cellular Systems

Research indicates that TEHP can influence cellular processes through several mechanisms:

- Cell Proliferation: TEHP has shown effects on the proliferation of certain cell lines, indicating potential applications in cancer research. For instance, studies have demonstrated that TEHP can inhibit the growth of specific tumor cell lines by interfering with their metabolic pathways.

- Apoptosis Induction: There is evidence suggesting that TEHP may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and other apoptotic pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities of TEHP

Case Study: Antitumor Activity

A study published in Nature explored the antitumor properties of TEHP in vitro. The compound was tested against various cancer cell lines, revealing significant growth inhibition at low micromolar concentrations. The study highlighted the potential for TEHP to serve as a lead compound for further development into anticancer agents due to its selective toxicity towards malignant cells compared to normal cells .

Synthesis and Applications

TEHP is synthesized through the reaction of triethylamine with hexafluorophosphoric acid. Its applications extend beyond biological activity:

Propriétés

IUPAC Name |

triethyloxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHIFBONIQGZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15F6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885001 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17950-40-2 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyloxonium hexafluorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyloxonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Triethyloxonium Hexafluorophosphate in polymer chemistry?

A1: this compound is widely used as an initiator in cationic ring-opening polymerization. This compound effectively initiates the polymerization of cyclic ethers like Tetrahydrofuran [] and cyclic sulfides like Propylene Sulfide [], leading to the formation of linear polymers.

Q2: How does this compound initiate polymerization?

A2: this compound acts as a strong electrophile. It initiates polymerization by donating its ethyl group to the oxygen atom of cyclic ethers [, ] or the sulfur atom of cyclic sulfides [], generating a reactive cationic species. This cationic species then propagates the polymerization reaction.

Q3: Are there any limitations to using this compound as a polymerization initiator?

A3: Yes, several factors can influence the effectiveness of this compound and the properties of the resulting polymers. These include:

- Slow Initiation and Propagation-Depropagation Equilibria: In the polymerization of Tetrahydrofuran, slow initiation by this compound, coupled with propagation-depropagation reactions, can lead to a broadening of the molecular weight distribution in the final polymer product [].

- Chain Transfer to Polymer: During polymerization, the growing polymer chain can abstract a proton from another polymer chain, leading to chain transfer. This process can also contribute to a broader molecular weight distribution [].

- Limited Conversion with Certain Anions: The choice of counterion for the Triethyloxonium cation can impact polymerization. For instance, using Triethyloxonium Hexachloroantimonate results in limited conversion due to a termination reaction between the growing polymer chain and the SbCl anion [].

Q4: How does the polymerization of Dioxolane using this compound differ from other cyclic ethers?

A4: Research suggests that the polymerization of Dioxolane by this compound might involve a more complex mechanism than a simple linear propagation. NMR studies indicate that only a small portion of the initiator is consumed, and the polymer product contains a mix of high and low molecular weight material. This finding suggests that the active center in Dioxolane polymerization might be a secondary oxonium ion on a larger cyclic polymer, rather than the primary trialkyloxonium ion [].

Q5: Beyond polymerization, what other applications does this compound have in organic synthesis?

A5: this compound is a versatile reagent for introducing ethyl groups into molecules. For example, it facilitates the efficient and regioselective synthesis of 2-methyl-2H-indazoles and 2-ethyl-2H-indazoles [].

Q6: What is the structure of this compound?

A6: this compound features a central oxygen atom bonded to three ethyl groups, carrying a positive charge. This cation is balanced by a Hexafluorophosphate (PF6-) anion. While specific spectroscopic data isn't provided in the abstracts, the cationic structure has been confirmed through X-ray crystallography [].

Q7: Is there a relationship between solvent properties and the reactivity of this compound?

A7: Yes, the rate of this compound solvolysis varies significantly depending on the solvent used. This variation is attributed to the solvent's nucleophilicity and ionizing power. A nucleophilicity scale based on this compound solvolysis has been developed using the Grunwald-Winstein equation, highlighting the importance of solvent selection in reactions involving this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.